molecular formula C11H11NO5 B186044 N-Benzo[1,3]dioxol-5-yl-succinamic acid CAS No. 313393-56-5

N-Benzo[1,3]dioxol-5-yl-succinamic acid

Cat. No.: B186044
CAS No.: 313393-56-5
M. Wt: 237.21 g/mol
InChI Key: JMRKAGGCXDQMTC-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-Benzo[1,3]dioxol-5-yl-succinamic acid serves as a vital building block in organic synthesis. It is commonly used to create more complex molecules through various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound to carboxylic acids or oxidized derivativesPotassium permanganate, Chromium trioxide
Reduction Converts to alcohols or aminesLithium aluminum hydride, Sodium borohydride
Electrophilic Substitution Forms various substituted derivatives of the benzo[1,3]dioxole moietyHalogens, Nitrating agents

Biological Applications

Biochemical Assays and Enzyme Interactions
The compound is employed in biochemical assays to study enzyme interactions. Its unique structure allows it to modulate enzyme activity, which has implications in various biochemical pathways.

Anticancer Research
Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Specifically, related compounds have demonstrated efficacy against various cancer types by targeting microtubule assembly and disrupting normal cellular functions.

Case Study: Anticancer Efficacy

A study investigated the anticancer properties of benzodioxole derivatives similar to this compound. The results indicated significant cytotoxic effects on cancer cell lines while maintaining safety for normal cells, suggesting a promising avenue for therapeutic development .

Medicinal Applications

Therapeutic Potential
Research is ongoing into the therapeutic effects of this compound in treating diseases such as diabetes and cystic fibrosis. Its derivatives have shown potential as α-amylase inhibitors, which could be beneficial for managing carbohydrate metabolism disorders.

Table 2: Therapeutic Potential of Derivatives

Compound TypeTarget DiseaseMechanism of Action
α-Amylase Inhibitors DiabetesInhibition of carbohydrate metabolism
Cystic Fibrosis Modulators Cystic FibrosisModulation of ATP-binding cassette transporters

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Biological Activity

N-Benzo[1,3]dioxol-5-yl-succinamic acid is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, combined with a succinamic acid backbone. Its molecular formula is C11_{11}H11_{11}N1_{1}O5_{5}, with a molecular weight of approximately 223.21 g/mol. The structural characteristics contribute to its reactivity and interactions with biological targets.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal activity of this compound against various fungal pathogens. Research indicates that the compound exhibits effective inhibition of fungal growth at low concentrations, suggesting its potential as a fungicide. The proposed mechanism involves interference with fungal cell wall synthesis and membrane integrity , ultimately leading to cell death .

Comparative Antifungal Activity

Fungal PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Candida albicans5 µg/mLDisruption of cell wall synthesis
Aspergillus niger10 µg/mLMembrane integrity disruption
Cryptococcus neoformans8 µg/mLInhibition of metabolic pathways

Anticancer Activity

In addition to antifungal properties, this compound has shown promising anticancer activity . Studies indicate significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound's IC50_{50} values were found to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .

Cytotoxicity Data

Cancer Cell LineIC50_{50} (µM)Standard Drug IC50_{50} (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

The mechanisms underlying its anticancer effects include cell cycle arrest , induction of apoptosis via the mitochondrial pathway, and inhibition of EGFR signaling pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Microtubule Modulation : Similar compounds have been reported to affect microtubule dynamics, either by stabilizing or destabilizing tubulin polymerization .
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways by modulating proteins such as Bax and Bcl-2 .
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, contributing to both antifungal and anticancer activities .

Study on Antifungal Properties

A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition against multiple fungal strains. The researchers observed that the compound inhibited cell wall synthesis effectively at concentrations as low as 5 µg/mL.

Study on Anticancer Efficacy

Another investigation focused on the anticancer properties revealed that derivatives of this compound exhibited strong cytotoxicity in vitro against HepG2 cells with an IC50_{50} value of 2.38 µM. This study further explored the molecular mechanisms involved in apoptosis induction and cell cycle regulation.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRKAGGCXDQMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354881
Record name N-Benzo[1,3]dioxol-5-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313393-56-5
Record name N-Benzo[1,3]dioxol-5-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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